Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-
Description
This compound is a bifunctional methanone derivative featuring two distinct heterocyclic moieties:
- Isoxazole component: A 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl group, characterized by a dichlorinated phenyl ring and a methyl substituent on the isoxazole core.
- Piperazine component: A 4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl group, incorporating a nitro-substituted phenyl ring fused with a pyrrole and linked via a piperazine scaffold.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitro-2-pyrrol-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O4/c1-16-22(24(28-36-16)23-18(26)5-4-6-19(23)27)25(33)31-13-11-30(12-14-31)20-8-7-17(32(34)35)15-21(20)29-9-2-3-10-29/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCXSGQNNQWCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methanone, specifically the compound identified as [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21Cl2N3O3
- Molecular Weight : 446.33 g/mol
- CAS Number : 946426-89-7
The compound features a complex structure that includes isoxazole and piperazine moieties, which are often associated with various pharmacological activities.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. A study conducted by Walid Fayad et al. (2019) identified it as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The biological activity of this methanone derivative is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Kinase Pathways : Preliminary data suggest that it may inhibit certain kinase pathways crucial for tumor growth and survival.
Study 1: Antitumor Activity
In a controlled laboratory setting, the compound was tested against several human cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Study 2: Mechanistic Insights
Further investigations using Western blot analysis revealed that treatment with the compound led to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax), confirming its role in promoting apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several methanone derivatives documented in the literature. Key comparisons are outlined below:
Table 1: Structural Comparison of Methanone Derivatives
Key Observations:
Isoxazole Modifications :
- The 2,6-dichlorophenyl group in the target compound is associated with enhanced steric bulk and lipophilicity compared to fluorophenyl (e.g., ) or alkyl-substituted (e.g., ) analogs. This may influence receptor binding or metabolic stability.
- Methyl substitution at the 5-position of the isoxazole is conserved across analogs, suggesting a role in maintaining structural rigidity .
Piperazine Modifications: The 4-nitro-2-(pyrrol-1-yl)phenyl group in the target compound introduces strong electron-withdrawing (nitro) and π-π interaction (pyrrole) capabilities, distinguishing it from simpler substituents like chlorophenyl or phenyl . Nitro groups are known to modulate electronic properties and bioactivity, as seen in antimicrobial pyrazole derivatives .
Table 2: Hypothesized Activity vs. Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
